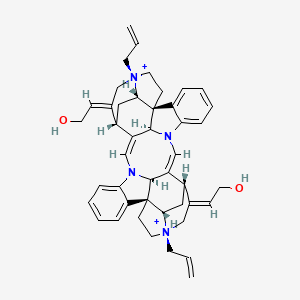
Alcuronium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a semi-synthetic substance derived from C-toxiferine I, a bis-quaternary alkaloid obtained from Strychnos toxifera . Alcuronium is used primarily in medical settings to facilitate muscle relaxation during surgical procedures.
Vorbereitungsmethoden
Alcuronium is synthesized from C-toxiferine I by replacing both N-methyl groups with N-allyl moieties, resulting in N,N-diallyl-bis-nortoxiferine . This modification enhances the potential for biotransformation, leading to a shorter duration of neuromuscular blocking action compared to its parent compound . The industrial production methods involve the extraction of C-toxiferine I from Strychnos toxifera, followed by chemical modification to produce this compound .
Analyse Chemischer Reaktionen
Biotransformation Potential
Alcuronium’s allylic functions enhance its susceptibility to metabolic breakdown, contributing to its shorter pharmacokinetic profile compared to C-toxiferine I . This biotransformation is critical for its clinical use as a neuromuscular blocking agent.
Mechanism
-
Structural Features : Allylic groups (C=C bonds adjacent to functional groups) act as reactive sites.
-
Impact : Rapid clearance and reduced risk of prolonged neuromuscular blockade .
Analytical Reactions for Quality Control
This compound’s identity and purity are verified using spectroscopic and chromatographic methods .
Key Methods
-
Infrared (IR) Spectroscopy
-
Identifies characteristic absorption bands concordant with reference spectra.
-
-
Optical Rotation
-
Specific optical rotation measured at 10 mg/mL concentration to confirm stereochemical integrity.
-
-
Thin-Layer Chromatography (TLC)
Stability and Degradation
While direct data on degradation pathways is limited, this compound’s chloride salt form suggests stability under controlled conditions. The WHO monograph specifies strict analytical criteria to ensure integrity .
Wissenschaftliche Forschungsanwendungen
Alcuronium has several scientific research applications, including:
Wirkmechanismus
Alcuronium exerts its effects by acting as a competitive antagonist at the nicotinic acetylcholine receptors located at the neuromuscular junction . By binding to these receptors, this compound prevents acetylcholine from binding, thereby inhibiting neuromuscular transmission and causing muscle relaxation . The pharmacological action of this compound is readily reversed by neostigmine, and it produces little histamine release .
Vergleich Mit ähnlichen Verbindungen
Alcuronium is similar to other neuromuscular blocking agents such as tubocurarine, pancuronium, and vecuronium . it has a more rapid onset of action and is approximately 1.5 times as potent as tubocurarine . Unlike some other neuromuscular blocking agents, this compound produces minimal histamine release and has a shorter duration of action . The major disadvantage of this compound is its vagolytic effect, which is produced by a selective atropine-like blockade of cardiac muscarinic receptors .
Similar Compounds
- Tubocurarine
- Pancuronium
- Vecuronium
- Atracurium
- Rocuronium
This compound’s unique properties, such as its rapid onset and minimal histamine release, make it a valuable compound in medical and scientific research.
Eigenschaften
CAS-Nummer |
23214-96-2 |
|---|---|
Molekularformel |
C44H50N4O2+2 |
Molekulargewicht |
666.9 g/mol |
IUPAC-Name |
(2E)-2-[(1S,11S,13S,17S,27S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol |
InChI |
InChI=1S/C44H50N4O2/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2/q+2/b29-13-,30-14-,33-25?,34-26?/t31-,32-,39-,40-,41-,42-,43+,44+,47?,48?/m0/s1 |
InChI-Schlüssel |
MUQUYTSLDVKIOF-OIBCBTBKSA-N |
SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |
Isomerische SMILES |
C=CC[N+]12[C@@H]3[C@]4(C5=CC=CC=C5N6[C@H]4C(=CN7[C@H]8C(=C6)[C@@H]9/C(=C\CO)/C[N+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)[C@@H](C3)/C(=C\CO)/C1)CC2 |
Kanonische SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16 |
Aussehen |
Solid powder |
Key on ui other cas no. |
23214-96-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
15180-03-7 (dichloride) 25389-91-7 (iodide salt/solvate) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Alcuronium Alcuronium Chloride Alcuronium Dichloride Allnortoxiferine Alloferin Dialferine Diallylnortoxiferine Dichloride, Alcuronium Dichloride, N,N'-Diallylnortoxiferinium N,N'-Diallylnortoxiferinium Dichloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















